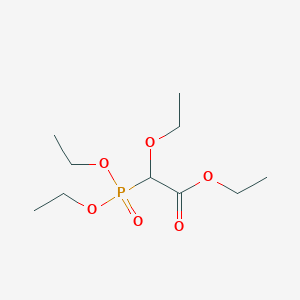

2-ETHOXY-TRIETHYLPHOSPHONOACETATE

Descripción

The exact mass of the compound Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-ETHOXY-TRIETHYLPHOSPHONOACETATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ETHOXY-TRIETHYLPHOSPHONOACETATE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-diethoxyphosphoryl-2-ethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21O6P/c1-5-13-9(11)10(14-6-2)17(12,15-7-3)16-8-4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIWONMJPOTZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)OCC)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310971 | |

| Record name | ethyl 2-diethoxyphosphoryl-2-ethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13676-06-7 | |

| Record name | NSC234751 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-diethoxyphosphoryl-2-ethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Pivotal Role of Triethyl Phosphonoacetate in Modern Synthesis

An In-depth Technical Guide to the Mechanism of Action of Triethyl Phosphonoacetate

Triethyl phosphonoacetate (TEPA), a colorless organophosphorus liquid with the chemical formula C₈H₁₇O₅P, is a cornerstone reagent in the toolkit of the modern synthetic chemist.[1][2] While it finds application in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals, its primary and most celebrated role is as a key reactant in the Horner-Wadsworth-Emmons (HWE) reaction.[3][4][5] This powerful olefination reaction provides a reliable and stereoselective method for the formation of carbon-carbon double bonds, specifically α,β-unsaturated esters, which are critical intermediates in the synthesis of complex molecular architectures.[6][7]

This guide offers an in-depth exploration of the core mechanism of triethyl phosphonoacetate, focusing on the intricacies of the Horner-Wadsworth-Emmons reaction. We will dissect the mechanistic steps, explore the factors governing its stereochemical outcome, provide a field-proven experimental protocol, and touch upon the broader biological implications of the phosphonate moiety that defines this versatile reagent.

The Core Mechanism: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a refined modification of the Wittig reaction, developed by Leopold Horner, William Wadsworth, and William Emmons.[8][9] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the phosphonium ylides used in the traditional Wittig reaction.[8] This enhanced nucleophilicity allows it to react efficiently even with sterically hindered ketones. A significant practical advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate byproduct, which is easily removed during aqueous workup, simplifying product purification.[10][11]

The reaction proceeds through a well-defined sequence of steps:

-

Deprotonation and Carbanion Formation : The reaction is initiated by the deprotonation of triethyl phosphonoacetate at the α-carbon. The protons on this carbon are acidic due to the electron-withdrawing effects of both the adjacent phosphonate and ester groups. A moderately strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), is sufficient to abstract a proton, yielding a highly stabilized phosphonate carbanion, also known as an ylide.[4][8][12]

-

Nucleophilic Addition to the Carbonyl : The phosphonate carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition is typically the rate-limiting step of the reaction and results in the formation of a tetrahedral betaine-like intermediate.[8][13]

-

Oxaphosphetane Formation and Elimination : The intermediate rapidly undergoes cyclization to form a transient four-membered ring structure known as an oxaphosphetane.[10][13] This intermediate is unstable and spontaneously collapses. The driving force for this step is the formation of an exceptionally strong and stable phosphorus-oxygen double bond (P=O) in the phosphate byproduct.[14] This collapse breaks the carbon-phosphorus and carbon-oxygen bonds of the ring, yielding the final alkene product and the water-soluble diethyl phosphate salt.[8]

Causality of Stereoselectivity

A defining feature of the HWE reaction with stabilized phosphonates like triethyl phosphonoacetate is its strong preference for forming the thermodynamically more stable (E)-alkene (trans-isomer).[8][15] This stereochemical outcome is not determined by the initial addition step but rather by the thermodynamic equilibration of the intermediates.[6][8]

The initial nucleophilic attack can form two diastereomeric intermediates, erythro and threo. These intermediates can revert to the starting materials, allowing for equilibration to the more thermodynamically stable threo diastereomer, which minimizes steric repulsion. It is the irreversible elimination from the threo intermediate that leads preferentially to the (E)-alkene.[6]

Several factors can be manipulated to influence this stereoselectivity, providing a powerful tool for synthetic chemists.

| Factor | Condition Favoring (E)-Alkene | Condition Favoring (Z)-Alkene | Rationale |

| Phosphonate Structure | Standard alkyl esters (e.g., triethyl) | Electron-withdrawing esters (e.g., trifluoroethyl) | Electron-withdrawing groups accelerate the elimination of the oxaphosphetane, making the reaction more kinetically controlled and favoring the Z-product (Still-Gennari modification).[8][15] |

| Base/Counterion | Li⁺ salts (e.g., n-BuLi, LiCl/DBU) | K⁺ salts with crown ethers (e.g., KHMDS/18-crown-6) | Lithium's strong coordination promotes thermodynamic equilibration towards the threo intermediate.[6][8] Strongly dissociating conditions (K⁺ with crown ether) prevent equilibration, favoring kinetic control.[8] |

| Reactant Sterics | Increased steric bulk of the aldehyde | Less influential; phosphonate structure is key | Greater steric hindrance in the aldehyde enhances the thermodynamic preference for the threo intermediate, which minimizes steric clash.[8] |

| Temperature | Higher temperatures (e.g., 23 °C) | Lower temperatures (e.g., -78 °C) | Higher temperatures provide the energy needed for the intermediates to equilibrate to the most stable conformation before elimination.[8] |

Field-Proven Experimental Protocol: Synthesis of Ethyl Cyclohexylideneacetate

This protocol is adapted from a robust procedure published in Organic Syntheses, demonstrating the practical application of the HWE reaction.[16] The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Diagram of Experimental Workflow

Sources

- 1. htdchem.com [htdchem.com]

- 2. Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Triethyl phosphonoacetate | 867-13-0 [chemicalbook.com]

- 5. htdchem.com [htdchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

- 13. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 15. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

Introduction: A Cornerstone of Modern Olefination

An In-Depth Technical Guide to the Horner-Wadsworth-Emmons Reaction: Mechanism, Control, and Application

In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds—a process known as olefination—is a fundamental and indispensable transformation. Among the arsenal of methods available to researchers, the Horner-Wadsworth-Emmons (HWE) reaction stands as a preeminent strategy, prized for its reliability, versatility, and stereochemical control.[1][2][3] First reported as a modification of the Wittig reaction by Leopold Horner in 1958 and later refined by William S. Wadsworth and William D. Emmons, the HWE reaction utilizes phosphonate-stabilized carbanions to react with aldehydes and ketones, affording alkenes with predictable stereochemistry.[1][4][5]

This guide offers a deep dive into the HWE reaction, moving beyond a simple procedural overview. As a senior application scientist, the goal is to provide field-proven insights into the causality behind experimental choices, empowering researchers in drug development and natural product synthesis to leverage this reaction to its fullest potential. We will explore its mechanistic underpinnings, the critical parameters that govern its outcome, strategies for mastering its stereoselectivity, and its application in the synthesis of complex molecular architectures.

A primary advantage of the HWE reaction over the classic Wittig reaction lies in its practical execution and purification. The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed from the reaction mixture through a simple aqueous extraction.[4][6][7] This contrasts sharply with the often challenging removal of the non-polar triphenylphosphine oxide generated in the Wittig reaction.[6] Furthermore, the phosphonate carbanions employed in the HWE reaction are generally more nucleophilic and less basic than their phosphonium ylide counterparts, enabling reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[4][5][6]

The Core Mechanism: A Stepwise Pathway to Alkenes

The power of the HWE reaction stems from a well-understood, stepwise mechanism. The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester, which must be activated by an adjacent electron-withdrawing group (EWG), such as an ester, ketone, or nitrile.[8]

The mechanistic sequence is as follows:

-

Deprotonation: A base removes the acidic proton α to both the phosphonate and the EWG, generating a highly nucleophilic phosphonate carbanion.[4][9]

-

Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition, which is typically the rate-limiting step, forms a diastereomeric mixture of betaine-like intermediates (3a and 3b).[2][4][10]

-

Oxaphosphetane Formation: The betaine intermediates undergo intramolecular cyclization to form four-membered ring intermediates known as oxaphosphetanes (4a and 4b).[4][9][11][12]

-

Elimination: The oxaphosphetane intermediates collapse, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a water-soluble dialkyl phosphate byproduct.[4][9]

The stereochemical outcome of the reaction is largely determined by the relative stability of the intermediates and the reversibility of the initial addition step.[4]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: A Self-Validating System

A robust experimental design is critical for success. The following section details a generalized protocol and discusses the rationale behind key parameter choices.

Preparation of Phosphonate Reagents

The required phosphonate esters are most commonly synthesized via the Michaelis-Arbuzov reaction , where a trialkyl phosphite reacts with an alkyl halide (typically an α-halo ester) to form the phosphonate.[12] This reaction is efficient and provides a straightforward route to a wide variety of HWE reagents.

Generalized Experimental Workflow

-

Reagent Preparation: The phosphonate ester is dissolved in an anhydrous aprotic solvent (e.g., THF, DME) under an inert atmosphere (Nitrogen or Argon) and cooled to an appropriate temperature (typically ranging from -78 °C to 0 °C).[12] The choice of solvent is crucial; THF is widely used, but its peroxide content must be monitored as it can lead to side reactions.[13]

-

Carbanion Formation: A strong base (e.g., NaH, n-BuLi, KHMDS) is added dropwise to the phosphonate solution to generate the carbanion. The completion of this step is often indicated by a color change or cessation of gas evolution (if NaH is used).

-

Carbonyl Addition: The aldehyde or ketone, dissolved in the same anhydrous solvent, is added slowly to the carbanion solution. The reaction is stirred at the chosen temperature for a period determined by substrate reactivity (monitored by TLC or LC-MS).

-

Quenching and Workup: The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium chloride (NH₄Cl) or water.

-

Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the combined organic layers are washed with water and brine. The key advantage of the HWE reaction is realized here, as the phosphate byproduct is washed away into the aqueous layer.[7] The organic layer is then dried, filtered, and concentrated. The resulting crude product is purified, typically by flash column chromatography, to yield the pure alkene.

Caption: A typical experimental workflow for the HWE reaction.

Mastering Stereoselectivity: The E/Z Dichotomy

The stereochemical outcome of the HWE reaction is highly tunable, making it a powerful tool for constructing specific alkene isomers.

The Thermodynamic Preference for (E)-Alkenes

In its standard form, the HWE reaction overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene (trans).[4][11][14] This high E-selectivity is a result of the reversibility of the initial carbanion addition. The intermediates (3a/4a and 3b/4b) can equilibrate. The anti-intermediate (3a/4a), which has the bulky R and phosphonate groups on opposite sides, is sterically favored over the syn-intermediate (3b/4b). This favored anti-intermediate then proceeds through elimination to give the (E)-alkene.[11]

The Kinetic Diversion to (Z)-Alkenes: The Still-Gennari Modification

For the synthesis of (Z)-alkenes (cis), a kinetic control strategy is required. The Still-Gennari modification is the most prominent and reliable method to achieve this outcome.[4][9][15] This protocol involves two key changes:

-

Electron-Withdrawing Phosphonates: The phosphonate reagent is modified to have highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters.[4][9][14]

-

Strongly Dissociating Conditions: The reaction is run using a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (18-crown-6) in THF, usually at low temperatures (-78 °C).[4][14]

The mechanistic rationale is that the electron-withdrawing groups on the phosphorus atom significantly weaken the P-C bond and accelerate the rate of oxaphosphetane elimination.[4][8][9] This rapid elimination occurs before the initially formed syn-intermediate can equilibrate to the more stable anti-intermediate. The reaction is thus under kinetic control, and the geometry of the initial addition dictates the final product, leading to high (Z)-selectivity.[14]

Summary of Conditions for Stereocontrol

| Feature | (E)-Selective (Thermodynamic Control) | (Z)-Selective (Kinetic Control - Still-Gennari) |

| Phosphonate Reagent | Standard alkyl (e.g., diethyl, dimethyl) phosphonates. | Phosphonates with electron-withdrawing esters (e.g., bis(2,2,2-trifluoroethyl)).[4][9] |

| Base | NaH, NaOEt, DBU, LiCl.[12] | Strong, non-coordinating bases (e.g., KHMDS, NaHMDS).[4][14] |

| Solvent/Additives | Standard aprotic solvents (THF, DME). | THF with 18-crown-6 to sequester the cation.[4][14] |

| Temperature | 0 °C to room temperature. | Low temperatures (typically -78 °C). |

| Mechanism | Reversible addition, equilibration to the more stable anti-intermediate. | Irreversible addition, rapid elimination of the syn-intermediate.[14] |

Applications in Drug Development and Natural Product Synthesis

The reliability and stereochemical fidelity of the HWE reaction have made it a workhorse in the synthesis of complex, biologically active molecules.[1][3][16][17] Its tolerance for a wide range of functional groups allows for its use in both early-stage fragment coupling and late-stage modifications.[5][18]

Key applications include:

-

Macrocyclization: Intramolecular HWE reactions are frequently used as a key ring-closing step in the synthesis of macrolide and macrolactone natural products, such as in the synthesis of (-)-5,6-Dihydrocineromycin B.[1][9]

-

Synthesis of α,β-Unsaturated Carbonyls: The reaction provides a direct and efficient route to α,β-unsaturated esters and ketones, which are crucial building blocks and common motifs in pharmaceuticals.[1][9]

-

Polyene Synthesis: Iterative HWE reactions can be used to construct complex poly-conjugated C=C bond systems found in many natural products.[5]

-

Peptide Isosteres: The HWE reaction is an excellent tool for synthesizing fluoroolefins, which can act as stable mimetics of peptide bonds, making it invaluable for developing enzyme inhibitors.[19]

For instance, in the total synthesis of Pestalotioprolides E and F, cytotoxic macrolides, an intramolecular HWE reaction was employed to form the critical 14-membered lactone ring structure.[12] Similarly, the Masamune-Roush conditions (LiCl, DBU) are often employed for base-sensitive substrates, demonstrating the reaction's adaptability.[1][9]

Conclusion: An Enduring and Evolving Tool

The Horner-Wadsworth-Emmons reaction is more than just an alternative to the Wittig reaction; it is a superior and more versatile method for the stereoselective synthesis of alkenes in many contexts. Its key advantages—the ease of purification, the enhanced reactivity of the phosphonate carbanion, and, most importantly, the tunable and predictable stereoselectivity—have cemented its status as an essential tool for chemists in drug discovery and complex molecule synthesis. The continued development of new phosphonate reagents and reaction conditions ensures that the HWE reaction will remain at the forefront of synthetic innovation for years to come.[5][18]

References

- A Comparative Guide: The Horner-Wadsworth-Emmons Reaction vs. the Wittig Reaction - Benchchem.

- Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of N

-

Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [Link]

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. [Link]

-

A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed. [Link]

-

contrasting the Wittig and Horner-Wadsworth-Emmons reaction - YouTube. [Link]

-

Still–Gennari olefination of aldehydes. | Download Scientific Diagram - ResearchGate. [Link]

-

Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis - Semantic Scholar. [Link]

-

Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis - Thieme. [Link]

-

Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed. [Link]

-

A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds - Taylor & Francis Online. [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products | Bentham Science Publishers. [Link]

-

Z- and E-selective Horner–Wadsworth–Emmons reactions - Taylor & Francis Online. [Link]

-

Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC - NIH. [Link]

-

Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Difference Between Wittig and Wittig Horner Reaction. [Link]

-

Horner-Wadsworth-Emmons Reaction - YouTube. [Link]

-

preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. [Link]

-

A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates | Semantic Scholar. [Link]

-

Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination - ResearchGate. [Link]

-

Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

-

New synthesis and reactions of phosphonates - Iowa Research Online. [Link]

- US5359115A - Methods for the synthesis of phosphonate esters - Google P

-

(PDF) Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species. [Link]

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Wittig-Horner Reaction [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis | Semantic Scholar [semanticscholar.org]

- 17. benthamdirect.com [benthamdirect.com]

- 18. researchgate.net [researchgate.net]

- 19. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

2-ETHOXY-TRIETHYLPHOSPHONOACETATE CAS number 867-13-0

An In-Depth Technical Guide to Triethyl Phosphonoacetate (CAS 867-13-0)

Authored by: A Senior Application Scientist

Introduction: The Quintessential Reagent for Controlled Olefination

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon double bonds remains a cornerstone of molecular construction. Among the arsenal of reagents developed for this purpose, Triethyl Phosphonoacetate (TEPA), identified by CAS number 867-13-0, has established itself as an indispensable tool.[1] It is the key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful olefination method for reliably synthesizing α,β-unsaturated esters.[1][2][3][4] These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals, making mastery of TEPA's application critical for researchers in drug development.[1][5]

This guide provides an in-depth exploration of Triethyl Phosphonoacetate, moving beyond simple protocols to elucidate the causality behind its reactivity, application, and handling. We will examine its role in the HWE reaction mechanism, provide field-tested experimental procedures, and present its physicochemical data, all grounded in authoritative references to ensure scientific integrity.

Core Chemistry: The Horner-Wadsworth-Emmons Reaction

The primary utility of Triethyl Phosphonoacetate lies in its function as a stabilized phosphonate ylide precursor for the Horner-Wadsworth-Emmons (HWE) reaction.[6] This reaction offers significant advantages over the traditional Wittig reaction, most notably the formation of a water-soluble diethyl phosphate salt as a byproduct, which dramatically simplifies purification compared to the often-problematic triphenylphosphine oxide from Wittig reactions.[7][8]

Reaction Mechanism: A Stepwise Analysis

The HWE reaction proceeds through a well-understood, sequential mechanism that ensures high efficiency and stereocontrol. The key steps are:

-

Deprotonation: The methylene proton (α- to both the phosphonate and carbonyl groups) of TEPA is acidic and can be readily abstracted by a moderately strong base, such as sodium hydride (NaH) or sodium methoxide, to form a resonance-stabilized phosphonate carbanion.[2][3][7]

-

Nucleophilic Addition: The resulting carbanion is a potent nucleophile that attacks the electrophilic carbon of an aldehyde or ketone.[7] This step is typically the rate-limiting step of the reaction.

-

Oxaphosphetane Formation: The initial addition leads to a betaine intermediate which rapidly cyclizes to form a four-membered ring intermediate, the oxaphosphetane.

-

Elimination: This intermediate collapses, cleaving the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a stable dialkyl phosphate salt.[9] The thermodynamic stability of the final products drives this elimination step.

The inherent stability of the phosphonate carbanion leads to a high degree of stereoselectivity, strongly favoring the formation of the thermodynamically more stable (E)-alkene.[2][4][7][9][10]

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental for its effective use and characterization of its reaction products.

| Property | Value | Source |

| CAS Number | 867-13-0 | [2] |

| Molecular Formula | C₈H₁₇O₅P | [2] |

| Molecular Weight | 224.19 g/mol | [2][5] |

| Appearance | Colorless to pale yellow clear liquid | [3][5][6] |

| Boiling Point | 142-145 °C at 9 mmHg | [2][3] |

| Density | 1.13 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.431 | [3] |

| ¹H NMR (CDCl₃, δ) | ~4.17 (m, 6H), 2.97 (d, J=20 Hz, 2H), 1.35 (t, J=7 Hz, 6H), 1.29 (q, J=7 Hz, 3H) | |

| ¹³C NMR (CDCl₃, δ) | 165.7 (d, J=6 Hz), 62.6 (d, J=6 Hz), 61.4, 34.3 (d, J=134 Hz), 16.4 (d, J=7 Hz), 14.1 | |

| ³¹P NMR (CDCl₃, δ) | ~18.85 ppm | [11] |

| IR (neat, cm⁻¹) | 2985, 1735 (C=O), 1250 (P=O), 1050-1026 (P-O-C) | [11] |

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and instrument calibration. Coupling constants (J) are reported in Hertz (Hz).

Experimental Protocol: A Self-Validating Workflow for HWE Olefination

This protocol provides a robust, general procedure for the olefination of an aldehyde with Triethyl Phosphonoacetate. The causality for each step is explained to ensure a self-validating and adaptable workflow.

Materials and Reagents:

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Triethyl Phosphonoacetate (TEPA), distilled before use[12]

-

Aldehyde (substrate)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Preparation of the Ylide (Phosphonate Carbanion):

-

Action: Under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Wash the NaH dispersion with anhydrous THF or hexane to remove the mineral oil, then suspend the NaH in fresh anhydrous THF.

-

Causality: An inert atmosphere is critical as the phosphonate carbanion is sensitive to moisture and oxygen.[12] Removing the mineral oil ensures accurate stoichiometry and prevents side reactions.

-

Action: Cool the suspension to 0 °C using an ice bath. Add Triethyl Phosphonoacetate (1.0-1.1 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: The dropwise addition at low temperature safely controls the exothermic reaction and the evolution of hydrogen gas.[12]

-

Action: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Causality: This ensures the complete formation of the carbanion, which is visually indicated by the cessation of gas evolution and the formation of a clear or slightly hazy solution.[12]

-

-

Olefination Reaction:

-

Action: Dissolve the aldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the prepared ylide solution at 0 °C.

-

Causality: A controlled addition of the aldehyde prevents a rapid exotherm and potential side reactions.

-

Action: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Causality: Reaction times vary based on the reactivity of the aldehyde. Monitoring ensures the reaction is stopped upon completion, maximizing yield and minimizing degradation.

-

-

Workup and Purification:

-

Action: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Causality: Quenching neutralizes the reactive carbanion and any unreacted base. NH₄Cl is a mild acid that minimizes the risk of hydrolyzing the ester product.

-

Action: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase and wash with water, followed by brine.

-

Causality: The aqueous washes are highly effective at removing the water-soluble sodium diethyl phosphate byproduct, which is a key advantage of the HWE reaction.[8]

-

Action: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Causality: This removes residual water to yield the crude product.

-

Action: Purify the crude product by flash column chromatography on silica gel.

-

Causality: Chromatography removes any unreacted starting material and non-polar impurities, yielding the pure α,β-unsaturated ester.

-

Caption: A generalized experimental workflow for HWE olefination.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Triethyl Phosphonoacetate must be handled with appropriate care.

-

Hazards: Causes serious eye irritation. It may also cause skin and respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][15]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]

Conclusion

Triethyl Phosphonoacetate is a powerful and versatile reagent that serves as a cornerstone of modern olefination chemistry. Its ability to reliably generate (E)-α,β-unsaturated esters with high yields and simplified purification protocols makes it a preferred choice for researchers in drug discovery and fine chemical synthesis.[1][8] By understanding the underlying mechanism, mastering the experimental workflow, and adhering to strict safety protocols, scientists can fully leverage the synthetic power of this essential compound.

References

-

Triethyl phosphonoacetate - Wikipedia. Wikipedia. [Link]

-

Mastering Organic Synthesis: The Power of Triethyl Phosphonoacetate in HWE Reactions. Autechaux. [Link]

-

Triethylphosphono acetate, 97% 867-13-0 India - Ottokemi. Ottokemi. [Link]

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. NROChemistry. [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia. [Link]

-

Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

-

Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem. National Institutes of Health. [Link]

-

Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

-

hil20_sln.html. Michigan State University Department of Chemistry. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

ETHYL CYCLOHEXYLIDENEACETATE - Organic Syntheses. Organic Syntheses. [Link]

-

ETHYL (-)-[R-(E)]-4-O-BENZYL-4,5-DIHYDROXY-2-PENTENOATE - Organic Syntheses. Organic Syntheses. [Link]

- CN106397481A - Synthesis method of triethyl phosphonoacetate - Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

- 3. Triethyl phosphonoacetate | 867-13-0 [chemicalbook.com]

- 4. Triethyl phosphonoacetate - Enamine [enamine.net]

- 5. CAS 867-13-0: Triethyl phosphonoacetate | CymitQuimica [cymitquimica.com]

- 6. Triethylphosphono acetate, 97% 867-13-0 India [ottokemi.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. orgsyn.org [orgsyn.org]

- 13. fishersci.com [fishersci.com]

- 14. angenechemical.com [angenechemical.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Physical Properties of Triethyl Phosphonoacetate

This guide provides a comprehensive overview of the essential physical properties of triethyl phosphonoacetate (TEPA), a critical reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers not just data, but also insights into the experimental methodologies for their determination, ensuring a thorough understanding for practical application.

Chemical Identity and Molecular Structure

Triethyl phosphonoacetate, with the IUPAC name ethyl 2-(diethoxyphosphoryl)acetate, is an organophosphorus compound widely utilized in the Horner-Wadsworth-Emmons reaction. Its molecular structure is fundamental to its reactivity and physical characteristics.

Below is a representation of the logical connections within the TEPA molecule, highlighting the key functional groups that dictate its properties.

Caption: Molecular connectivity of Triethyl Phosphonoacetate.

Core Physical Properties

The physical properties of triethyl phosphonoacetate are crucial for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇O₅P | [1] |

| Molecular Weight | 224.19 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Melting Point | -24 °C | |

| Boiling Point | 142-145 °C at 9 mmHg | [5] |

| Density | 1.13 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.431 | [5] |

| Flash Point | 165 °C | [5] |

| Vapor Pressure | 0.61 Pa at 25 °C | [5] |

Solubility Profile

The solubility of triethyl phosphonoacetate in various solvents is a critical parameter for its use in different reaction media.

| Solvent | Solubility | Source(s) |

| Water | Slightly miscible/Decomposes | [1][4][5][6][7][8] |

| Ethanol | Soluble | [3][6][8][9] |

| Toluene | Soluble | [6][8] |

| Chloroform | Slightly soluble | [5] |

| Ethyl Acetate | Slightly soluble | [5][9] |

| Methanol | Slightly soluble | [5] |

| Diethyl Ether | Soluble | [3][9] |

| Dichloromethane | Soluble | [3] |

| Acetone | Soluble | [9] |

| Dimethyl Sulfoxide (DMSO) | Soluble (up to 200 mg/mL) | [10] |

Spectral Data for Structural Elucidation

Spectroscopic data is indispensable for the verification of the identity and purity of triethyl phosphonoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments.

-

³¹P NMR: The phosphorus-31 NMR spectrum is characteristic of organophosphorus compounds.

A detailed analysis of the NMR spectra can be found in the Spectral Database for Organic Compounds (SDBS).[11][12][13][14][15]

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in triethyl phosphonoacetate, such as the P=O and C=O stretches. This data is available on PubChem and other spectral databases.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight. The NIST WebBook is a valuable resource for mass spectral data.[16][17][18][19]

Experimental Protocols for Physical Property Determination

The following section details the methodologies for determining key physical properties of liquid reagents like triethyl phosphonoacetate.

Determination of Boiling Point

The boiling point is a fundamental physical constant. The micro-reflux method is suitable for determining the boiling point of small quantities of liquid.

Caption: Workflow for Boiling Point Determination.

Protocol:

-

Introduce approximately 0.5-1 mL of triethyl phosphonoacetate into a small test tube.

-

Add a small magnetic stir bar.

-

Clamp a thermometer such that its bulb is approximately 1 cm above the liquid surface.

-

Place the test tube in a heating block situated on a hot plate stirrer.

-

Begin gentle stirring and gradually heat the sample.

-

Observe the formation of a "reflux ring," which is a zone of condensing vapor on the inner wall of the test tube.

-

Adjust the thermometer so that its bulb is level with this reflux ring.

-

The stable temperature reading on the thermometer at which the liquid is gently refluxing is the boiling point.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. By placing the thermometer in the vapor phase just above the boiling liquid (at the reflux ring), we measure the temperature of the vapor that is in equilibrium with the liquid, providing an accurate boiling point.

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or by measuring the mass of a known volume.

Sources

- 1. jnfuturechemical.com [jnfuturechemical.com]

- 2. Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. Triethyl phosphonoacetate CAS#: 867-13-0 [m.chemicalbook.com]

- 6. Triethyl Phosphonoacetate | 867-13-0 | TCI AMERICA [tcichemicals.com]

- 7. Triethyl phosphonoacetate, 98+% | Fisher Scientific [fishersci.ca]

- 8. Triethyl Phosphonoacetate | 867-13-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Page loading... [wap.guidechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 12. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 13. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 14. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 15. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 16. Trimethyl phosphonoacetate [webbook.nist.gov]

- 17. Trimethyl phosphonoacetate [webbook.nist.gov]

- 18. Triethyl phosphate [webbook.nist.gov]

- 19. Triethyl phosphate [webbook.nist.gov]

triethyl phosphonoacetate safety and handling

An In-Depth Technical Guide to the Safe Handling and Storage of Triethyl Phosphonoacetate

For researchers, chemists, and professionals in drug development, the mastery of reagent handling is paramount to both experimental success and personal safety. Triethyl phosphonoacetate (TEPA), a key reagent in the Horner-Wadsworth-Emmons reaction, is a staple in synthetic organic chemistry for the creation of E-alkenes with high selectivity[1][2]. While indispensable, its safe management requires a thorough understanding of its properties and potential hazards. This guide provides a comprehensive overview of the critical safety protocols and handling procedures for triethyl phosphonoacetate, grounded in established safety data and best practices.

Triethyl phosphonoacetate (CAS No. 867-13-0), also known as diethyl ethoxycarbonylmethylphosphonate, is a combustible, colorless to light yellow liquid[3][4][5]. While stable under normal conditions, it is an irritant and presents several health and environmental hazards that necessitate careful handling[5][6].

1.1. Health Hazard Profile

The primary health risks associated with triethyl phosphonoacetate involve irritation upon contact. The toxicological properties have not been fully investigated, demanding a cautious approach[5].

-

Eye Contact : Causes serious eye irritation, and in some classifications, serious eye damage[4][6][7].

-

Inhalation : May cause respiratory tract irritation[4][5][6]. Some safety data sheets (SDS) classify it as harmful if inhaled[8].

-

Ingestion : May cause irritation of the digestive tract[5]. Some sources classify it as harmful if swallowed[8].

1.2. Environmental Hazards

Triethyl phosphonoacetate is classified as toxic to aquatic life with long-lasting effects[7]. Therefore, release into the environment, drains, or water courses must be strictly avoided[7][9].

1.3. Physicochemical Hazards

The compound is a combustible liquid with a high flash point, meaning it does not ignite easily at ambient temperatures[3]. However, it is incompatible with strong oxidizing agents[5][6]. Upon combustion, it can produce hazardous decomposition products, including carbon oxides (CO, CO2) and oxides of phosphorus[5][6][7].

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][7] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[4][7] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[8] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[8] |

| Hazardous to the Aquatic Environment, long-term | 2 | H411: Toxic to aquatic life with long lasting effects[7] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

2.1. Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle triethyl phosphonoacetate within a well-ventilated environment.

-

Fume Hood : All handling of the liquid should be performed in a properly functioning chemical fume hood to control vapor inhalation[9][10].

-

Emergency Equipment : Facilities must be equipped with an easily accessible eyewash station and a safety shower[5][9].

2.2. Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed[7][11].

-

Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5][8][12]. A face shield may be required for splash-prone operations[10].

-

Skin Protection :

-

Respiratory Protection : If ventilation is inadequate or if aerosols are generated, a NIOSH/MSHA-approved respirator should be worn[5][12]. Positive-pressure supplied-air respirators may be necessary for high airborne concentrations[12].

Core Protocols for Safe Handling and Storage

Adherence to standardized protocols is critical for the routine management of triethyl phosphonoacetate.

3.1. Safe Handling Protocol

-

Preparation : Before handling, ensure all necessary engineering controls are active and all required PPE is correctly worn.

-

Dispensing : Avoid breathing vapor, mist, or gas[5]. Dispense the liquid carefully to prevent splashing. Keep the container tightly closed when not in use[5].

-

Post-Handling : Wash hands and any exposed skin thoroughly with soap and water after handling and before breaks or leaving the lab[6][7].

-

Contamination : If clothing becomes contaminated, remove it immediately and wash it thoroughly before reuse[5][11].

3.2. Storage Requirements

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.

-

Container : Store in a tightly closed, original container[5][7][13].

-

Location : The storage area must be cool, dry, and well-ventilated[5][13]. Some suppliers recommend refrigeration or storage below 15°C[9][12].

-

Incompatibilities : Store away from incompatible materials, particularly strong oxidizing agents, as well as sources of heat and ignition[5][6][13].

Emergency Procedures: Spill, Leak, and Exposure Response

Preparedness is key to mitigating the impact of an accidental release or exposure.

4.1. First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always seek medical attention following exposure.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[5][6][7].

-

Skin Contact : Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs or persists, get medical advice[5][6][7].

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Call a poison center or doctor if you feel unwell[5][6][8].

-

Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical help[5][7][8][9].

4.2. Spill and Leak Management Workflow

A systematic approach to spill cleanup is essential to protect personnel and the environment.

-

Evacuate & Ventilate : Ensure adequate ventilation and evacuate non-essential personnel from the area[9][12].

-

Don PPE : Wear full personal protective equipment, including respiratory protection if necessary[7][9].

-

Contain Spill : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains[7][9][12].

-

Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite[5][9].

-

Collect : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal[5][9][12].

-

Decontaminate : Clean the spill area thoroughly.

Diagram: Spill Response Workflow

Caption: Workflow for managing a triethyl phosphonoacetate spill.

Disposal Considerations

Waste disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations[12].

-

Chemical Waste : Offer surplus and non-recyclable solutions to a licensed disposal company. Do not mix with other waste[7][10].

-

Contaminated Packaging : Dispose of contaminated containers as unused product. Do not reuse the container[7][10][11][12].

Physical and Chemical Properties

A summary of key properties provides readily accessible data for experimental planning and safety assessment.

| Property | Value |

| CAS Number | 867-13-0[3][4] |

| Molecular Formula | C₈H₁₇O₅P[1][3][4] |

| Molecular Weight | 224.19 g/mol [1][3] |

| Appearance | Colorless to light yellow liquid[4][5] |

| Boiling Point | 142-145 °C at 9 mmHg[2][3] |

| Density | ~1.13 g/mL at 25 °C[2][3] |

| Flash Point | >112 °C (>233.6 °F)[5] / 165 °C[3] |

| Solubility | Slightly miscible with water[2][3]. Soluble in most organic solvents[13]. |

| Stability | Stable under normal temperatures and pressures[5][6] |

Conclusion

Triethyl phosphonoacetate is a powerful synthetic tool, but its utility is matched by its potential hazards. A culture of safety, built upon a foundation of knowledge, robust engineering controls, consistent use of personal protective equipment, and adherence to established protocols, is essential. By integrating the principles and procedures outlined in this guide, researchers and drug development professionals can confidently and safely leverage the capabilities of this important reagent while ensuring the protection of themselves, their colleagues, and the environment.

References

-

Material Safety Data Sheet - Triethyl phosphonoacetate, 97+% . Acros Organics.

-

SAFETY DATA SHEET - Triethyl phosphonoacetate . Fisher Scientific.

-

Everything You Need to Know About Triethyl Phosphonoacetate . Htdchem.

-

Triethyl phosphonoacetate CAS:867-13-0 . Chemicalbook.

-

Triethyl phosphonoacetate - Safety Data Sheet . ChemicalBook.

-

SAFETY DATA SHEET - Triethyl Phosphonoacetate . Santa Cruz Biotechnology, Inc.

-

Triethyl phosphonoacetate SDS, 867-13-0 Safety Data Sheets . ECHEMI.

-

Aldrich T61301 - SAFETY DATA SHEET . Sigma-Aldrich.

-

Triethyl phosphonoacetate-SDS-MedChemExpress . MedChemExpress.

-

Triethyl phosphonoacetate | C8H17O5P | CID 13345 . PubChem - NIH.

-

Material Safety Data Sheet - Triethyl phosphonoacetate ,97+% . Cole-Parmer.

-

Safety Data Sheet - Triethyl phosphonoacetate-1-¹³C . Angene Chemical.

-

Triethyl phosphonoacetate . Wikipedia.

-

Triethyl phosphonoacetate | 867-13-0 . ChemicalBook.

-

Triethyl Phosphonoacetate | CAS#:867-13-0 . Chemsrc.

-

SAFETY DATA SHEET - Triethyl Phosphonoacetate . TCI Chemicals.

-

PERSONAL PROTECTIVE EQUIPMENT . Greenbook.net.

-

Triethyl Phosphonoacetate | 867-13-0 . Tokyo Chemical Industry (India) Pvt. Ltd.

-

Triethyl Phosphonoacetate | 867-13-0 . Tokyo Chemical Industry Co., Ltd.(JP).

-

Triethyl phosphonoacetate 98 867-13-0 . Sigma-Aldrich.

Sources

- 1. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

- 2. Triethyl phosphonoacetate | 867-13-0 [chemicalbook.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. angenechemical.com [angenechemical.com]

- 11. assets.greenbook.net [assets.greenbook.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. htdchem.com [htdchem.com]

A Comprehensive Technical Guide to the Synthesis of Triethyl Phosphonoacetate

Abstract

Triethyl phosphonoacetate (TEPA) is a cornerstone reagent in modern organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) olefination for the stereoselective formation of α,β-unsaturated esters.[1][2] Its widespread application in the synthesis of pharmaceuticals and other high-value chemical entities demands robust and efficient synthetic methodologies.[3][4] This in-depth guide provides a technical overview of the principal synthetic routes to TEPA, with a focus on the Michaelis-Arbuzov and Michaelis-Becker reactions. We will explore the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer field-proven insights into process optimization and safety. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals aiming to master the synthesis of this pivotal chemical building block.

Introduction: The Strategic Importance of Triethyl Phosphonoacetate

Triethyl phosphonoacetate is a stabilized phosphonate whose true value is realized upon deprotonation. The α-protons, situated between the phosphonate and ester functionalities, are readily abstracted by a base to form a nucleophilic carbanion.[2][5] This carbanion is the key reactive species in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool for creating carbon-carbon double bonds.[1][6][7]

Unlike the classic Wittig reaction, the HWE reaction offers significant advantages:

-

The phosphonate-stabilized carbanion is more nucleophilic and less basic than a typical Wittig ylide, allowing it to react effectively even with sterically hindered ketones.[1][8]

-

The reaction predominantly yields the thermodynamically more stable (E)-alkene, offering a high degree of stereoselectivity.[1][6][8]

-

The primary byproduct, a dialkyl phosphate salt, is water-soluble, facilitating a much simpler purification process compared to the triphenylphosphine oxide generated in the Wittig reaction.[1][8]

These features have cemented the HWE reaction, and by extension TEPA, as an indispensable tool in the synthesis of complex molecules, including numerous active pharmaceutical ingredients.[3]

Core Synthetic Methodologies

The industrial and laboratory-scale synthesis of triethyl phosphonoacetate is overwhelmingly dominated by the Michaelis-Arbuzov reaction, prized for its efficiency and atom economy. An older, yet still relevant, alternative is the Michaelis-Becker reaction.

The Michaelis-Arbuzov Reaction: The Premier Route

The Michaelis-Arbuzov reaction (often simply called the Arbuzov reaction) is the most common and efficient method for preparing phosphonates.[9][10][11] It involves the reaction of a trialkyl phosphite with an alkyl halide.[10][12] For TEPA, this translates to the reaction of triethyl phosphite with an ethyl haloacetate.[13][14]

The reaction proceeds via a two-step SN2 mechanism:

-

Nucleophilic Attack: The phosphorus atom of triethyl phosphite, acting as the nucleophile, attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion to form a quasi-phosphonium salt intermediate.[10][12]

-

Dealkylation: The displaced halide ion then performs a second SN2 attack on one of the ethyl groups of the phosphonium intermediate. This cleaves a C-O bond, yielding the stable pentavalent phosphonate (TEPA) and a volatile ethyl halide byproduct.[10][15]

Caption: A diagram illustrating the two-step Sₙ2 mechanism of the Arbuzov reaction.

This protocol describes a solvent-free approach, which is common for its efficiency and reduced waste.[13]

Materials:

-

Triethyl phosphite (C₆H₁₅O₃P)

-

Ethyl chloroacetate (C₄H₇ClO₂) or Ethyl bromoacetate (C₄H₇BrO₂)

-

Three-necked round-bottom flask

-

Reflux condenser, dropping funnel, thermometer

-

Heating mantle with magnetic stirring

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble a dry three-necked flask with a stirrer, dropping funnel, and a reflux condenser. Ensure all glassware is free of moisture.

-

Reagent Addition: Charge the flask with triethyl phosphite. Begin stirring and heat the phosphite to approximately 120-130°C.

-

Reaction: Add the ethyl haloacetate dropwise from the dropping funnel at a rate that maintains a steady reaction temperature, typically between 130-160°C.[13][16] The reaction is exothermic. The volatile ethyl halide byproduct will distill out of the reaction mixture.

-

Completion: After the addition is complete, maintain the temperature for 2-4 hours to drive the reaction to completion.[13][17] The end of the reaction is often indicated by the cessation of byproduct distillation.

-

Purification: Cool the reaction mixture. The crude product is then purified by vacuum distillation to yield a colorless oily liquid.[13]

Table 1: Typical Parameters for the Arbuzov Synthesis of TEPA

| Parameter | Value | Rationale & Insights |

| Reactants | Triethyl phosphite, Ethyl haloacetate | Ethyl bromoacetate is more reactive, allowing for lower temperatures, but ethyl chloroacetate is often preferred industrially due to lower cost.[14] |

| Stoichiometry | ~1:1 molar ratio | A slight excess of the haloacetate can be used to ensure complete conversion of the more expensive phosphite. |

| Temperature | 130-160 °C | This temperature range is necessary to drive the dealkylation step. Higher temperatures can lead to side reactions and decomposition.[16] |

| Reaction Time | 2-4 hours | Monitoring the distillation of the ethyl halide byproduct is a practical way to gauge reaction progress. |

| Solvent | None (Neat) | The solvent-free approach is highly efficient, simplifies workup, and is environmentally preferable.[13] |

| Typical Yield | >90% | The reaction is highly efficient, with yields often exceeding 90-95%.[13][18] |

The Michaelis-Becker Reaction: A Base-Mediated Alternative

The Michaelis-Becker reaction is an older method that involves the reaction of a dialkyl phosphite (e.g., diethyl phosphite) with an alkyl halide in the presence of a strong base.

-

Deprotonation: A strong base, typically sodium ethoxide or sodium hydride, removes the acidic proton from diethyl phosphite to generate a highly nucleophilic phosphite anion.

-

Nucleophilic Substitution: The phosphite anion then attacks the ethyl haloacetate in an SN2 reaction, displacing the halide to form the final product.

Caption: A diagram showing the base-mediated deprotonation and subsequent Sₙ2 attack.

Materials:

-

Diethyl phosphite ((EtO)₂P(O)H)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Ethyl chloroacetate (ClCH₂COOEt)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Benzene)

-

Three-necked round-bottom flask with condenser, dropping funnel, and nitrogen inlet

-

Ice bath

Procedure:

-

Setup: Assemble a dry three-necked flask under an inert nitrogen atmosphere.

-

Base Addition: Charge the flask with a 60% dispersion of sodium hydride in mineral oil and add anhydrous THF.[19]

-

Deprotonation: To the stirred suspension, add diethyl phosphite dropwise. Hydrogen gas will evolve vigorously. Maintain the temperature with an ice bath if necessary. Stir for an additional hour at room temperature after the addition is complete to ensure full formation of the anion.[19][20]

-

Alkylation: Add ethyl chloroacetate dropwise, again controlling the temperature. A precipitate of sodium chloride will form.

-

Completion & Work-up: After the addition, the mixture is typically heated at reflux for several hours. After cooling, the reaction is quenched carefully with water. The organic layer is separated, washed, dried, and the solvent is removed.

-

Purification: The crude product is purified by vacuum distillation.

For the synthesis of TEPA, the Arbuzov reaction is almost always superior. The Michaelis-Becker reaction suffers from several drawbacks: it requires stoichiometric amounts of a hazardous strong base (like NaH), generates a salt byproduct that must be filtered, and often gives lower yields compared to the clean, high-yielding Arbuzov process.[21] The primary advantage of the Michaelis-Becker route is that it starts from the more stable diethyl phosphite, but this is generally outweighed by the operational simplicity and efficiency of the Arbuzov reaction.

Quality Control and Product Characterization

Confirming the identity and purity of the synthesized triethyl phosphonoacetate is crucial. Standard analytical techniques include:

-

NMR Spectroscopy:

-

¹H NMR: Will show characteristic signals for the three distinct ethyl environments and, most importantly, the P-CH₂ protons, which appear as a doublet due to coupling with the phosphorus nucleus.

-

³¹P NMR: Will show a single peak at a chemical shift characteristic for phosphonates.

-

¹³C NMR: Confirms the carbon skeleton.

-

-

Boiling Point: The boiling point under vacuum is a key physical constant for identification. Literature values are around 118-120 °C at 16 mmHg.[13]

-

Refractive Index: A useful and quick check of purity. For TEPA, n²⁵D is approximately 1.4755.[20]

Safety Considerations

-

Reagents: Triethyl phosphite has a pungent odor and is flammable. Alkyl halides like ethyl chloroacetate and ethyl bromoacetate are lachrymators and toxic. Sodium hydride is a flammable solid that reacts violently with water, releasing flammable hydrogen gas.[19]

-

Procedure: All manipulations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. The Arbuzov reaction is performed at high temperatures, requiring caution to prevent thermal burns. Reactions involving sodium hydride must be performed under an inert atmosphere and away from any sources of water.

Conclusion

The synthesis of triethyl phosphonoacetate is a mature and well-understood process, pivotal for accessing the powerful Horner-Wadsworth-Emmons reaction. The Michaelis-Arbuzov reaction represents the state-of-the-art method, offering high yields, operational simplicity, and excellent atom economy in a solvent-free process. While the Michaelis-Becker reaction provides an alternative pathway, the advantages of the Arbuzov reaction have made it the definitive choice for both academic research and industrial production. A thorough understanding of the reaction mechanisms, adherence to precise experimental protocols, and a stringent approach to safety are paramount for the successful and reliable synthesis of this essential chemical reagent.

References

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Slideshare. Horner-Wadsworth-Emmons reaction. [Link]

- Google Patents. (CN106397481A)

-

Organic Syntheses. (Procedure for HWE reaction using TEPA). [Link]

- Google Patents. (CN114085245A)

-

Wikipedia. Triethyl phosphonoacetate. [Link]

-

University of Calgary. Arbuzov Reaction (Michaelis-Arbuzov Reaction). [Link]

-

Organic Syntheses. (Procedure for HWE reaction using TEPA and NaH). [Link]

-

YouTube. Arbuzov Reaction. [Link]

-

Organic Syntheses. ethyl cyclohexylideneacetate. [Link]

-

YouTube. formation of phosphonate esters with the Arbuzov reaction. [Link]

-

Wikipedia. Michaelis–Arbuzov reaction. [Link]

-

Fakhraian, H. (2006). Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(3), 511-518. [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. [Link]

-

Han, L-B., et al. (2014). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C–P(O) Bond Formation. Green Chemistry. [Link]

-

De Tonnac, A., et al. (2024). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 29(9), 2098. [Link]

-

UNH Scholars' Repository. The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

- 3. htdchem.com [htdchem.com]

- 4. Triethyl phosphonoacetate (867-13-0) at Nordmann - nordmann.global [nordmann.global]

- 5. Triethyl phosphonoacetate | 867-13-0 [chemicalbook.com]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 10. jk-sci.com [jk-sci.com]

- 11. Arbuzov Reaction [organic-chemistry.org]

- 12. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 13. Page loading... [guidechem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. CN114085245A - Preparation method of triethyl phosphorylacetate - Google Patents [patents.google.com]

- 18. CN106397481A - Synthesis method of triethyl phosphonoacetate - Google Patents [patents.google.com]

- 19. orgsyn.org [orgsyn.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Triethyl Phosphonoacetate: From Synthesis to Application in Drug Discovery

For Immediate Release

This technical guide provides an in-depth analysis of triethyl phosphonoacetate, a critical reagent in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer a Senior Application Scientist's perspective on the causality behind its applications, best practices for its use, and its significant role in the synthesis of complex molecules.

Chemical Identity and Nomenclature: Establishing a Foundational Understanding

Triethyl phosphonoacetate is an organophosphorus compound widely recognized for its utility in forming carbon-carbon double bonds.[1] Due to its complex structure, it is known by a variety of systematic and common names, which can often be a source of confusion. A clear understanding of its nomenclature is the first step toward its effective application.

Table 1: Synonyms and Chemical Identifiers for Triethyl Phosphonoacetate

| Category | Identifier |

| IUPAC Name | Ethyl 2-(diethoxyphosphoryl)acetate |

| Common Synonyms | Diethyl ethoxycarbonylmethylphosphonate, (Diethoxyphosphinyl)acetic acid ethyl ester, Triethyl carboxymethylphosphonate |

| CAS Number | 867-13-0 |

| Molecular Formula | C₈H₁₇O₅P |

| Molecular Weight | 224.19 g/mol |

| InChI Key | GGUBFICZYGKNTD-UHFFFAOYSA-N |

A comprehensive list of synonyms includes Ethyl (diethylphosphono)acetate, Diethyl carbethoxymethylphosphonate, and Phosphonoacetic acid triethyl ester. Establishing the correct identity via its CAS number, 867-13-0, is crucial for sourcing and regulatory compliance.

Physicochemical Properties and Spectroscopic Data

Triethyl phosphonoacetate is a clear, colorless to light yellow liquid. A summary of its key physical properties is provided in Table 2.

Table 2: Physicochemical Properties of Triethyl Phosphonoacetate

| Property | Value |

| Boiling Point | 142-145 °C at 9 mmHg |

| Density | 1.13 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.431 |

| Solubility | Slightly miscible with water; soluble in most organic solvents. |

Spectroscopic Signature

Verifying the identity and purity of triethyl phosphonoacetate is paramount before its use in sensitive synthetic applications. The following are typical spectroscopic data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is characterized by a doublet for the α-protons (CH₂) at approximately 2.97 ppm, showing coupling to the phosphorus atom (J ≈ 20 Hz). The ethyl groups exhibit a quartet and a triplet, corresponding to the OCH₂ and CH₃ protons, respectively.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon appears as a doublet around 165.7 ppm due to coupling with phosphorus. The α-carbon (CH₂) also shows a significant C-P coupling, appearing as a doublet around 34.3 ppm (J ≈ 134 Hz).

-

IR (Infrared) Spectroscopy: The IR spectrum displays characteristic strong absorption bands for the C=O stretch of the ester at approximately 1730 cm⁻¹ and the P=O stretch of the phosphonate at around 1250 cm⁻¹.

Synthesis of Triethyl Phosphonoacetate: The Michaelis-Arbuzov Reaction

The most common and industrially scalable method for preparing triethyl phosphonoacetate is the Michaelis-Arbuzov reaction.[2] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, typically ethyl chloroacetate or ethyl bromoacetate.[2][3]

The reaction proceeds via an initial Sₙ2 reaction to form a phosphonium intermediate, which then undergoes a rearrangement, with the halide anion attacking one of the ethyl groups on the phosphorus atom. This results in the formation of the thermodynamically stable P=O double bond of the phosphonate and the expulsion of a molecule of ethyl halide as a byproduct.[3]

// Reactants TEP [label="Triethyl Phosphite"]; ECA [label="Ethyl Chloroacetate"];

// Products TEPA [label="Triethyl Phosphonoacetate"]; EtCl [label="Ethyl Chloride"];

// Reaction TEP -> reaction_center [label="Nucleophilic Attack"]; ECA -> reaction_center; reaction_center [label="Sₙ2 Reaction", shape=ellipse]; reaction_center -> intermediate [label="Forms"]; intermediate [label="Phosphonium Intermediate", shape=box]; intermediate -> rearrangement [label="Rearrangement"]; rearrangement [label="Dealkylation", shape=ellipse]; rearrangement -> TEPA; rearrangement -> EtCl; }

Figure 1: Conceptual workflow of the Michaelis-Arbuzov reaction.

Field-Proven Synthesis Protocol

-

Reaction Setup: A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with triethyl phosphite.

-

Reagent Addition: Ethyl bromoacetate is added dropwise to the triethyl phosphite. The reaction is typically exothermic, and the temperature may need to be controlled.

-

Reaction Conditions: The mixture is heated to around 130-150 °C for several hours to drive the reaction to completion.[3]

-

Workup and Purification: After cooling, the low-boiling byproduct (ethyl bromide) is removed under reduced pressure. The remaining crude triethyl phosphonoacetate is then purified by vacuum distillation to yield a colorless oily liquid.[3]

The Horner-Wadsworth-Emmons (HWE) Reaction: A Core Application

Triethyl phosphonoacetate is a cornerstone reagent for the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that synthesizes α,β-unsaturated esters from aldehydes and ketones.[4][5] The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of a more nucleophilic and less basic phosphonate carbanion and the easy removal of the water-soluble phosphate byproduct.[4]

Mechanism and Stereoselectivity

The HWE reaction begins with the deprotonation of the acidic α-proton of triethyl phosphonoacetate by a base to form a stabilized phosphonate carbanion.[4] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate.[6] This intermediate subsequently collapses to yield the alkene and a dialkyl phosphate salt.[4]

A key feature of the HWE reaction with stabilized phosphonates like triethyl phosphonoacetate is its high propensity to form the thermodynamically more stable (E)-alkene.[4][6] This stereoselectivity is attributed to the reversibility of the initial addition step and the steric interactions in the transition state leading to the oxaphosphetane, which favors the anti-conformation that ultimately leads to the (E)-product.[6]

// Nodes TEPA [label="Triethyl Phosphonoacetate"]; Base [label="Base (e.g., NaH, DBU)"]; Carbanion [label="Stabilized Carbanion"]; Carbonyl [label="Aldehyde/Ketone"]; Adduct [label="Betaine-like Adduct"]; Oxaphosphetane [label="Oxaphosphetane Intermediate"]; E_Alkene [label="(E)-Alkene"]; Phosphate [label="Phosphate Byproduct"];

// Edges TEPA -> Carbanion [label="Deprotonation"]; Base -> Carbanion; Carbanion -> Adduct [label="Nucleophilic Attack"]; Carbonyl -> Adduct; Adduct -> Oxaphosphetane [label="Cyclization"]; Oxaphosphetane -> E_Alkene [label="Elimination"]; Oxaphosphetane -> Phosphate; }

Figure 2: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

Standard Protocol (using Sodium Hydride):

-

Anion Formation: A dispersion of sodium hydride in an anhydrous solvent like THF or benzene is prepared in a dry, inert atmosphere. Triethyl phosphonoacetate is added dropwise at a controlled temperature (e.g., 0-25 °C).

-

Carbonyl Addition: The aldehyde or ketone, dissolved in the same anhydrous solvent, is then added dropwise to the solution of the phosphonate anion.

-

Reaction and Quench: The reaction is stirred until completion (monitored by TLC). It is then carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-